5-Bromo-3-chloro-1-methoxyisoquinoline
Description
5-Bromo-3-chloro-1-methoxyisoquinoline is a halogenated isoquinoline derivative featuring bromine and chlorine substituents at positions 5 and 3, respectively, and a methoxy group at position 1. Isoquinoline derivatives are critical in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
5-bromo-3-chloro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-6-3-2-4-8(11)7(6)5-9(12)13-10/h2-5H,1H3 |
InChI Key |
HHABSPLZXXFNDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=CC(=N1)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 5-Bromo-8-chloroisoquinoline (CAS: 956003-79-5)
- Structural Differences : The bromine and chlorine substituents are located at positions 5 and 8, unlike the target compound (positions 5 and 3). Additionally, the 1-methoxy group is absent.
- Applications : Positional isomers may exhibit altered binding affinities in biological systems or distinct electronic properties in materials applications .
5-Bromo-1-chloro-6-methylisoquinoline (CAS: 1233025-78-9)
- Structural Differences : Chlorine and methyl groups occupy positions 1 and 6, respectively, compared to the target compound’s 3-chloro and 1-methoxy groups.
- Similarity Score : A structural similarity score of 0.92 () highlights close resemblance but underscores critical differences in substituent positions and functional groups.
5-Bromo-3-chloro-1-methylisoquinoline (CAS: 1215767-97-7)
- Structural Differences : Replaces the 1-methoxy group with a methyl substituent.
- Impact on Properties : The methoxy group increases polarity and hydrogen-bonding capacity compared to the methyl analog, which may enhance solubility in polar solvents or interaction with biological targets .
Physicochemical and Functional Properties
Table 1: Key Properties of Selected Isoquinoline Derivatives
Electronic and Solubility Considerations
- Methoxy vs. In contrast, methyl groups exert weaker inductive effects.
- Halogen Effects : Bromine and chlorine increase molecular weight and may enhance lipophilicity, impacting membrane permeability in biological contexts.
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